N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide
Overview
Description
“N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide” is a chemical compound with the molecular formula C42H83NO3 . It is also known as C24 Ceramide . The compound is related to phospholipids, which are a class of lipids that are a major component of all cell membranes .
Molecular Structure Analysis
The compound contains a total of 140 bonds, including 49 non-H bonds, 2 multiple bonds, 42 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 650.13 . It is related to a compound with a boiling point of 532.4±50.0°C at 760 mmHg and a density of 0.964±0.06 g/cm3 .Scientific Research Applications
Lipidomics Research
“C24-Ceramide-d7” is used in lipidomics research for the rapid quantification of 24 ceramides, 23 hexosylceramides, and sphingosine in plasma and serum . It’s part of a robust and easy-to-deploy platform that reduces method development and training costs .
Cellular Signal Transduction
Ceramides, including “C24-Ceramide-d7”, are essential components of cellular membranes and are implicated in a variety of biological functions including cellular signal transduction .
Apoptosis
Ceramides play a crucial role in apoptosis, the process of programmed cell death. “C24-Ceramide-d7” is used in research to understand this process better .
Tumor Cell Proliferation
Sphingolipids, including ceramides, play key roles in the induction of tumor cell proliferation and confer chemotherapeutic resistance .
Parkinson’s Disease Research
“C24-Ceramide-d7” is used in research related to Parkinson’s disease. Ceramides and hexosylceramides have been found at elevated levels in Parkinson’s disease patients .
Coronary Artery Disease Research
Monitoring the levels of ceramides, including “C24-Ceramide-d7”, in human plasma can predict the fatal outcome of coronary artery disease .
Liquid Chromatography–Mass Spectrometry (LC-MS)
“C24-Ceramide-d7” has been used as a standard in LC-MS for quantitative analysis of C24 ceramide in skeletal muscle .
properties
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVOYPTFQEGPH-HXCZBIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.